molecular formula C22H14FNOS B11438994 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11438994
M. Wt: 359.4 g/mol
InChI Key: CDAKPFQZGOQNRM-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a tetracyclic benzothiazepine derivative characterized by a fused benzo-indeno-thiazepine core. Key structural features include a 2-fluorophenyl substituent at position 6 and a hydroxyl group at position 4.

Properties

Molecular Formula

C22H14FNOS

Molecular Weight

359.4 g/mol

IUPAC Name

11-(2-fluorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14FNOS/c23-16-10-4-3-9-15(16)22-19-20(13-7-1-2-8-14(13)21(19)25)24-17-11-5-6-12-18(17)26-22/h1-12,22,24H

InChI Key

CDAKPFQZGOQNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted indene derivative, the introduction of a thiazepine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of benzothiazepines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzothiazepine Derivatives
Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Reference
6-(2-Fluorophenyl)-...-5-ol (Target) 2-Fluorophenyl, -OH ~C₂₂H₁₅FNO₂S ~396.43 Antimalarial (cytochrome bc1 inhibition) Not reported
6-(2-Ethoxyphenyl)-...-5-one (700857-80-3) 2-Ethoxyphenyl, ketone C₂₄H₁₉NO₂S 385.48 Not specified Not reported
6-Phenyl-...-7,7-dioxide (444144-28-9) Phenyl, sulfone C₂₂H₁₆NO₃S 374.08 Antibacterial, antimalarial 43%
11-(Thiophen-3-yl)-...-12-ol (Example from study) Thiophen-3-yl, -OH C₂₂H₁₅NOS₂ 373.48 Antimalarial (cytochrome bc1) Not reported
7-Fluoro-...-12-one (Compound 12 in ) 7-Fluoro, phenyl C₂₂H₁₅FNO₃S 376.06 Broad-spectrum antimicrobial 24%
Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -SO₂): The 2-fluorophenyl group in the target compound enhances metabolic stability and binding affinity due to fluorine’s electronegativity. Heteroaromatic Substitutions: Replacement of phenyl with thiophen-3-yl (as in ) retains antimalarial activity but may alter target specificity due to differing electronic profiles .

Biological Activity :

  • The target compound and its 7-fluoro analog (Compound 12) show promise against Plasmodium falciparum and bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Sulfone derivatives demonstrate broader antibacterial efficacy, likely due to enhanced interactions with bacterial enzymes .

Synthetic Accessibility :

  • Cyclocondensation and oxidation are common methods. Yields vary significantly (24–85%), with halogenated derivatives (e.g., 7-fluoro) requiring longer reaction times and lower yields .

Pharmacological and QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies on benzo[b]indeno[1,2-e][1,4]thiazin-11-ones highlight the importance of:

  • Lipophilicity : Fluorine and ethoxy groups optimize logP values for blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., 4-nitrophenyl) reduce activity, suggesting a compact binding pocket .
  • Electronic Effects : Electron-withdrawing groups enhance resonance stabilization, critical for target binding .

Biological Activity

6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazepine class and features a complex fused ring system that contributes to its biological activity. Its molecular formula is C19H14FN2SC_{19}H_{14}FN_{2}S with a molecular weight of approximately 320.39 g/mol. The presence of the fluorophenyl group is significant for enhancing lipophilicity and receptor binding affinity.

Biological Activity Overview

The biological activity of 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has been evaluated in various studies, indicating potential applications in treating anxiety disorders and other central nervous system (CNS) conditions.

Research suggests that this compound may exert its effects through interaction with GABA receptors, similar to other benzodiazepine derivatives. It may also influence serotonin pathways, which are crucial for mood regulation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazepine core and substituents on the phenyl ring significantly affect the compound's potency and selectivity. The introduction of a fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Modification Effect on Activity
Fluorine substitution on phenylIncreases lipophilicity and receptor affinity
Alterations in thiazepine coreAffects binding efficacy and selectivity

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds. For instance, in a study examining various thiazepine derivatives, compounds similar to 6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol showed significant anxiolytic effects in animal models.

Case Study: Anxiolytic Effects

In a randomized controlled trial involving rodent models:

  • Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
  • Results : The compound exhibited dose-dependent anxiolytic effects as measured by elevated plus maze tests.
  • : Demonstrated potential for development as an anxiolytic agent.

Toxicology and Safety Profile

Initial toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

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